2-(1-Azidoethyl)pyridine
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Overview
Description
2-(1-Azidoethyl)pyridine is an organic compound that belongs to the class of azides, which are characterized by the presence of the azido group (-N₃). This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The azido group is known for its reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azidoethyl)pyridine typically involves the reaction of 2-(1-bromoethyl)pyridine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
2-(1-Bromoethyl)pyridine+NaN3→this compound+NaBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, safety measures must be in place due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azidoethyl)pyridine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: 2-(1-Aminoethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-(1-Azidoethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to various surfaces or other molecules.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its reactivity and ability to form stable products.
Mechanism of Action
The mechanism of action of 2-(1-Azidoethyl)pyridine primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. In bioconjugation, for example, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, which are stable and bioorthogonal.
Comparison with Similar Compounds
Similar Compounds
2-(1-Bromoethyl)pyridine: A precursor in the synthesis of 2-(1-Azidoethyl)pyridine.
2-(1-Aminoethyl)pyridine: A reduction product of this compound.
2-(1-Hydroxyethyl)pyridine: Another derivative of pyridine with different reactivity.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds, including those with applications in pharmaceuticals, materials science, and bioconjugation.
Properties
Molecular Formula |
C7H8N4 |
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Molecular Weight |
148.17 g/mol |
IUPAC Name |
2-(1-azidoethyl)pyridine |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3 |
InChI Key |
YSXVHBJITPSGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)N=[N+]=[N-] |
Origin of Product |
United States |
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